molecular formula C28H20N2Na2O8S2 B1147961 DBDS CAS No. 2535-77-5

DBDS

Cat. No.: B1147961
CAS No.: 2535-77-5
M. Wt: 622.57
InChI Key:
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Description

Dibenzyl disulfide is an organic compound with the molecular formula (C_{14}H_{14}S_2). It is a sulfur-containing compound commonly found in transformer oils and is known for its role in causing copper corrosion in electrical transformers . Dibenzyl disulfide is a yellowish crystalline solid with a distinct odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl disulfide can be synthesized through the reaction of benzyl chloride with sodium disulfide. The reaction typically occurs in an aqueous medium and requires heating to facilitate the formation of dibenzyl disulfide. The reaction can be represented as follows: [ 2 \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{Na}_2\text{S}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{S}_2\text{CH}_2\text{C}_6\text{H}_5 + 2 \text{NaCl} ]

Industrial Production Methods

In industrial settings, dibenzyl disulfide is often extracted from transformer oils using acidic ionic liquids. These ionic liquids are effective in removing dibenzyl disulfide due to their desulfurization capabilities. The process involves the use of imidazolium-based ionic liquids, which interact with dibenzyl disulfide through π-π interactions, π-complexation, and Lewis acid-base interactions .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl disulfide undergoes various chemical reactions, including:

    Oxidation: Dibenzyl disulfide can be oxidized to form benzyl sulfonic acid.

    Reduction: It can be reduced to form benzyl mercaptan.

    Substitution: Dibenzyl disulfide can undergo nucleophilic substitution reactions, where the disulfide bond is cleaved, and new substituents are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Benzyl sulfonic acid.

    Reduction: Benzyl mercaptan.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Dibenzyl disulfide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dibenzyl disulfide involves its interaction with copper surfaces in electrical transformers. Dibenzyl disulfide reacts with copper to form benzyl mercaptan and copper sulfide. This reaction occurs over a wide temperature range (80°C to 150°C) and leads to the formation of a copper sulfide layer on the copper surface, which causes corrosion .

Comparison with Similar Compounds

Similar Compounds

    Diphenyl disulfide: Another sulfur-containing compound with similar properties and applications.

    Dibutyl disulfide: Used in similar industrial applications but has different physical and chemical properties.

Uniqueness of Dibenzyl Disulfide

Dibenzyl disulfide is unique due to its strong desulfurization capabilities and its role in causing copper corrosion in transformer oils. Its ability to interact with copper surfaces and form corrosive products makes it a compound of significant interest in the field of electrical engineering and materials science .

Properties

CAS No.

2535-77-5

Molecular Formula

C28H20N2Na2O8S2

Molecular Weight

622.57

Origin of Product

United States

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